Cellulose, 2-hydroxypropyl methyl ether

Catalog No.
S1799909
CAS No.
9004-65-3
M.F
C21H38N2OS
M. Wt
366.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cellulose, 2-hydroxypropyl methyl ether

CAS Number

9004-65-3

Product Name

Cellulose, 2-hydroxypropyl methyl ether

IUPAC Name

N'-hexadecylthiophene-2-carbohydrazide

Molecular Formula

C21H38N2OS

Molecular Weight

366.6 g/mol

InChI

InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24)

InChI Key

HSHXDCVZWHOWCS-UHFFFAOYSA-N

SMILES

CC(CO)O.CO.COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO.N

Solubility

Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol

Synonyms

2-Hydroxypropyl Methyl Cellulose; 2-Hydroxypropyl Methyl Cellulose Ether; 40US; 60HD20000; 60MP4000; 60RT50; 60SH06; 60SH100; 60SH4000; 60SH4000F; 60SH5; 65SH-4000; 65SH5; 90SH100; 90SH100000; 90SH15000S; 90SH400; Accel R 100; BN 4; Benecel 324; Bene

Canonical SMILES

CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1

Drug Delivery Systems

  • Controlled Release: One of the most widely studied applications of HPMC is in controlled-release drug delivery systems []. Its gelling properties allow for the sustained release of medication over time, improving treatment efficacy and reducing dosing frequency.
  • Mucoadhesion: HPMC's ability to adhere to mucous membranes makes it valuable in developing mucoadhesive drug delivery systems []. These systems can be designed to target specific areas of the body, such as the oral cavity or the eye, for enhanced localized drug delivery.
  • Nanoparticle-based formulations: Hypromellose is being explored for its potential in creating nanoparticle-based drug carriers []. These nanoparticles can improve the bioavailability of poorly soluble drugs and enable targeted drug delivery.

Excipient Functionality

Beyond its role in drug delivery systems, HPMC serves as a crucial excipient in various pharmaceutical research applications:

  • Tablet Binder: HPMC acts as a binding agent in tablet formulations, ensuring the cohesion of drug particles and other ingredients [].
  • Film Coating: Hypromellose is used to coat tablets, protecting them from moisture, light, and tampering, while also potentially masking unpleasant tastes [].
  • Thickening Agent: In liquid medication formulations, HPMC functions as a thickening agent, improving consistency and stability [].

Cellulose, 2-hydroxypropyl methyl ether, commonly known as hydroxypropyl methyl cellulose, is a semi-synthetic polymer derived from cellulose. It is produced by the modification of cellulose through the introduction of hydroxypropyl and methyl groups. This compound is characterized by its hygroscopic nature and is available in various forms, including white or off-white powders, granules, or fibers. Its chemical formula can be represented as [C6H7O2(OH)x(OCH3)y(OCH2CHOHCH3)z]n[C_6H_7O_2(OH)_x(OCH_3)_y(OCH_2CHOHCH_3)_z]_n, where the degree of substitution varies based on the specific application .

The mechanism of action of hypromellose depends on its application. Here are two notable examples:

  • Drug delivery: In pharmaceutical research, hypromellose is used as an excipient in tablets and capsules. It helps control the release rate of drugs by forming a matrix around the active ingredient that slowly dissolves []. The viscosity of hypromellose plays a crucial role in this process.
  • Artificial tears: Hypromellose is a key component in artificial tear formulations. It acts as a lubricant and thickener, mimicking the lubricating and moisture-retaining properties of natural tears []. The ability of hypromellose to form a viscous film on the eye's surface helps alleviate dryness and irritation.
  • Inhalation: Inhaling hypromellose dust may irritate the respiratory tract.
  • Combustibility: Hypromellose is combustible and can react vigorously with oxidizing agents [].

The primary chemical reaction involved in the synthesis of cellulose, 2-hydroxypropyl methyl ether, is the etherification of cellulose. This process typically involves treating cellulose with propylene oxide and an alkali, resulting in the substitution of hydroxyl groups with hydroxypropyl groups. The reaction can be summarized as follows:

  • Cellulose reacts with propylene oxide:
    Cellulose OH+C3H6OCellulose O CH2CHOHCH3+H2O\text{Cellulose OH}+\text{C}_3\text{H}_6\text{O}\rightarrow \text{Cellulose O CH}_2\text{CHOHCH}_3+\text{H}_2\text{O}

This reaction leads to the formation of hydroxypropyl groups attached to the cellulose backbone, enhancing its solubility and functional properties .

The synthesis of cellulose, 2-hydroxypropyl methyl ether involves several methods:

  • Alkali Treatment: Cellulose is treated with an alkali to activate hydroxyl groups.
  • Etherification: The activated cellulose is then reacted with propylene oxide under controlled conditions (temperature and pressure) to ensure proper substitution.
  • Purification: The product is purified through washing and drying processes to remove unreacted materials and by-products .

Cellulose, 2-hydroxypropyl methyl ether has a wide range of applications across various industries:

  • Pharmaceuticals: Used as a binder in tablets and as a thickening agent in liquid formulations.
  • Cosmetics: Functions as an emulsifier and stabilizer in creams, lotions, and shampoos.
  • Food Industry: Acts as a thickener and stabilizer in food products.
  • Construction: Utilized in cement-based products to improve workability and adhesion .

Studies on the interactions of cellulose, 2-hydroxypropyl methyl ether with other substances indicate its compatibility with various excipients used in pharmaceutical formulations. It has been shown to enhance the solubility of poorly soluble drugs when used in combination with other polymers or surfactants. Additionally, it has been investigated for its role in modifying drug release profiles from tablets .

Several compounds exhibit structural similarities to cellulose, 2-hydroxypropyl methyl ether. Here are some notable examples:

Compound NameStructure TypeUnique Features
Hydroxypropyl celluloseEther derivativeSoluble in both water and organic solvents
Methyl celluloseMethyl ether derivativePrimarily used as a thickening agent
Hydroxyethyl celluloseEther derivativeHigher water solubility compared to hydroxypropyl
Ethyl celluloseEther derivativeLess soluble than hydroxypropyl derivatives

The uniqueness of cellulose, 2-hydroxypropyl methyl ether lies in its balanced hydrophilic and hydrophobic characteristics, which provide it with versatile applications across different fields .

Physical Description

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder

XLogP3

8.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

366.27048501 g/mol

Monoisotopic Mass

366.27048501 g/mol

Heavy Atom Count

25

Use Classification

Food additives

General Manufacturing Information

Cellulose, 2-hydroxypropyl methyl ether: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-04-14

de Silva DJ, Olver JM (July 2005). "Hydroxypropyl methylcellulose (HPMC) lubricant facilitates insertion of porous spherical orbital implants". Ophthal Plast Reconstr Surg. 21 (4): 301–2. doi:10.1097/01.iop.0000170417.19223.6c. PMID 16052145.

Williams RO, Sykora MA, Mahaguna V (2001). "Method to recover a lipophilic drug from hydroxypropyl methylcellulose matrix tablets". AAPS PharmSciTech. 2 (2): 29–37. doi:10.1208/pt020208. PMC 2750474. PMID 14727883.

NOSB TAP Review Compiled by OMRI: Hydroxypropyl Methylcellulose

Safety data for hydroxypropyl methyl cellulose[permanent dead link]

Example properties and applications of hydroxypropyl methyl cellulose

[1] Archived December 31, 2008, at the Wayback Machine

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Ali Nokhodchi; Shaista Raja; Pryia Patel; Kofi Asare-Addo (Nov 2012). "The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems". Bioimpact. 2 (4): 175–87. doi:10.5681/bi.2012.027. PMC 3648939. PMID 23678458.

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